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molecular formula C10H15NO B049911 3-DIETHYLAMINOPHENOL CAS No. 91-68-9

3-DIETHYLAMINOPHENOL

Cat. No. B049911
M. Wt: 165.23 g/mol
InChI Key: WAVOOWVINKGEHS-UHFFFAOYSA-N
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Patent
US04825005

Procedure details

A 1 liter reactor is charged with 150 ml of methyl isobutyl ketone, 73.1 g of 3-diethylaminophenol and 153.3 g of ground potassium carbonate. The mixture is stirred for 30 minutes, then 72.7 g of ethyl bromide are added and the autoclave is closed. The reaction mixture is heated first for 3 hours to 115°-129° C. and then for a further 5 hours at 140°-142° C. (pressure: 4 bar). After cooling to c. 25° C. and addition of water, the product is isolated with the organic phase, which is washed with water and concentrated by evaporation, to give 80.67 g (97.2% yield) of 3-diethylaminophenetol with a titre of 94.8%.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
73.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
72.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](C(C)=O)[CH:2](C)C.[CH2:8]([N:10]([CH2:18][CH3:19])[C:11]1[CH:12]=[C:13]([OH:17])[CH:14]=[CH:15][CH:16]=1)[CH3:9].C(=O)([O-])[O-].[K+].[K+].C(Br)C>O>[CH2:18]([N:10]([CH2:8][CH3:9])[C:11]1[CH:12]=[C:13]([O:17][CH2:1][CH3:2])[CH:14]=[CH:15][CH:16]=1)[CH3:19] |f:2.3.4|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
C(C(C)C)C(=O)C
Name
Quantity
73.1 g
Type
reactant
Smiles
C(C)N(C=1C=C(C=CC1)O)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
72.7 g
Type
reactant
Smiles
C(C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the autoclave is closed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated first for 3 hours to 115°-129° C.
Duration
3 h
WAIT
Type
WAIT
Details
for a further 5 hours at 140°-142° C. (pressure: 4 bar)
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to c
CUSTOM
Type
CUSTOM
Details
the product is isolated with the organic phase, which
WASH
Type
WASH
Details
is washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)N(C=1C=C(C=CC1)OCC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 80.67 g
YIELD: PERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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